6beta-Naltrexol-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

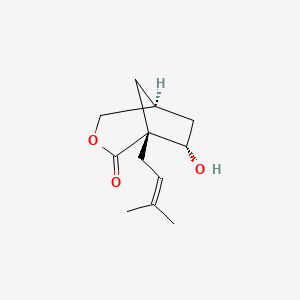

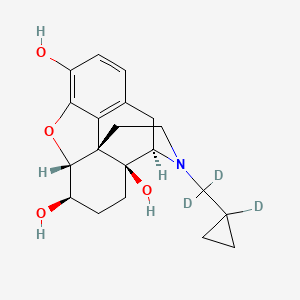

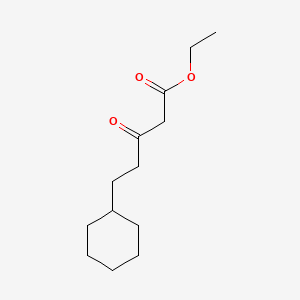

6beta-Naltrexol-d3 is an analytical reference material intended for use as an internal standard for the quantification of 6beta-naltrexol by GC- or LC-MS . It is a major active metabolite of naltrexone and is a neutral µ-opioid receptor antagonist .

Synthesis Analysis

Naltrexone undergoes a rapid and extensive hepatic metabolism by enzymatic reduction from ketone to a major metabolite 6-β-naltrexol . A reliable and simple method has been developed for the simultaneous determination of naltrexone and 6-β-naltrexol in human serum by using high-performance liquid chromatography (HPLC) .Molecular Structure Analysis

The molecular formula of 6beta-Naltrexol-d3 is C20H22D3NO4 . The InChi Key is JLVNEHKORQFVQJ-ZNMQZXPKSA-N .Chemical Reactions Analysis

The recovery of the extraction method was 48% for naltrexone and 75% for 6-β-naltrexol . The limit of quantification was 5.0 ng/ml for naltrexone and 1.0 ng/ml for 6-β-naltrexol .Physical And Chemical Properties Analysis

The formula weight of 6beta-Naltrexol-d3 is 346.4 . It is a neat solid .Aplicaciones Científicas De Investigación

Alcohol Dependency Treatment Research

6beta-Naltrexol-d3 is used in the study of alcohol dependency treatments. It’s a major metabolite of naltrexone, an opioid receptor antagonist proven effective in reducing relapse rates and alcohol craving among alcoholics compared to placebo-treated individuals . The compound’s role in these effects is a subject of ongoing research, particularly its presence in biological fluids in higher amounts than naltrexone .

Opiate Dependency Treatment Studies

Research into opiate dependency treatment also utilizes 6beta-Naltrexol-d3. Its weaker opioid receptor antagonist properties compared to naltrexone make it an interesting focus for understanding the clinical effects of drug treatments for opiate dependency .

Pharmacokinetic Analysis

6beta-Naltrexol-d3 serves as an internal standard for pharmacokinetic studies. It helps in the quantification of 6beta-naltrexol levels in human, rat, and rabbit plasma, which is crucial for understanding the metabolism and action of drugs like naltrexone .

Analytical Method Development

The development of analytical methods for drug monitoring in serum uses 6beta-Naltrexol-d3. High-performance liquid chromatography (HPLC) techniques have been improved by using this compound as a reference, aiding in the simultaneous determination of naltrexone and its metabolites .

Forensic Toxicology

In forensic toxicology, 6beta-Naltrexol-d3 is employed as a reference material for the detection and quantification of naltrexone and its metabolites in biological samples. This application is vital for legal and medical investigations involving substance use .

Clinical Toxicology and Prescription Monitoring

The compound is also used in clinical toxicology and prescription monitoring to ensure the appropriate use of medications like naltrexone. It aids in the detection of drug levels in patients, contributing to safer and more effective treatment regimens .

Mecanismo De Acción

Target of Action

6beta-Naltrexol-d3, also known as 6β-hydroxynaltrexone, is a peripherally-selective opioid receptor antagonist . It primarily targets the μ-opioid receptor (MOR) , with a Ki value of 2.12 nM . It also interacts with the κ-opioid receptor (KOR) and the δ-opioid receptor (DOR), but to a lesser extent . These receptors play a crucial role in pain perception, reward, and addiction.

Mode of Action

6beta-Naltrexol-d3 acts as a neutral antagonist of the MOR . This means it can bind to the MOR and block its activation by agonists, without activating the receptor itself . This property allows it to antagonize the actions of both agonists and inverse agonists at the receptor .

Biochemical Pathways

6beta-Naltrexol-d3 is a major active metabolite of naltrexone, formed by hepatic dihydrodiol dehydrogenase enzymes . It is present at approximately 10- to 30-fold higher concentrations than naltrexone at steady state due to extensive first-pass metabolism of naltrexone into 6beta-Naltrexol-d3 .

Pharmacokinetics

It can still cross into the brain and produce central opioid receptor antagonism at sufficient levels . In animal studies, 6beta-Naltrexol-d3 showed about 10-fold separation in potency between peripheral and central opioid antagonism . The elimination half-life of 6beta-Naltrexol-d3 is approximately 12-18 hours .

Result of Action

The molecular and cellular effects of 6beta-Naltrexol-d3’s action are primarily related to its antagonism of opioid receptors. By blocking the activation of these receptors, it can interfere with the effects of opioid agonists. This includes the relief of opioid-induced constipation .

Action Environment

The action of 6beta-Naltrexol-d3 can be influenced by various environmental factors. For instance, its metabolism into 6beta-Naltrexol-d3 is affected by the activity of hepatic enzymes, which can vary based on factors such as liver disease . Furthermore, its ability to cross the blood-brain barrier can be influenced by factors that affect the permeability of this barrier .

Safety and Hazards

Propiedades

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i10D2,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-ZNMQZXPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

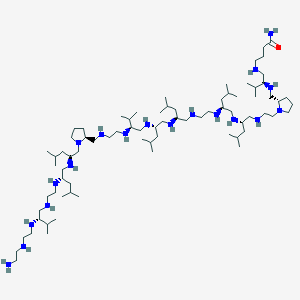

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5[C@@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344900 |

Source

|

| Record name | 6beta-Naltrexol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1435727-11-9 |

Source

|

| Record name | 6beta-Naltrexol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

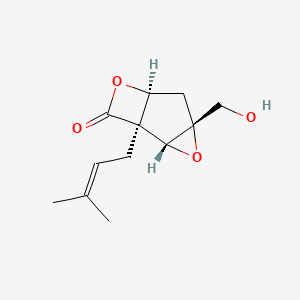

![2-Nitroso[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)

![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)